molecular formula C10H14N2O5 B2938064 (2-Ethoxypyridin-3-yl)methanamine oxalate CAS No. 2034575-27-2

(2-Ethoxypyridin-3-yl)methanamine oxalate

Cat. No.: B2938064
CAS No.: 2034575-27-2
M. Wt: 242.231
InChI Key: ZTXUYYHTTBWONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxypyridin-3-yl)methanamine oxalate is an organic compound with the molecular formula C8H12N2OC2H2O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyridin-3-yl)methanamine oxalate typically involves the reaction of (2-Ethoxypyridin-3-yl)methanamine with oxalic acid. The reaction is carried out in a suitable solvent under controlled temperature and pH conditions to ensure the formation of the oxalate salt. The process may involve steps such as purification and crystallization to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypyridin-3-yl)methanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, imines, nitriles, oximes, and amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)methanamine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxypyridin-3-yl)methanamine oxalate is unique due to its specific structural features, such as the ethoxy group at the 2-position of the pyridine ring and the methanamine group at the 3-position. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-7(6-9)4-3-5-10-8;3-1(4)2(5)6/h3-5H,2,6,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXUYYHTTBWONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.